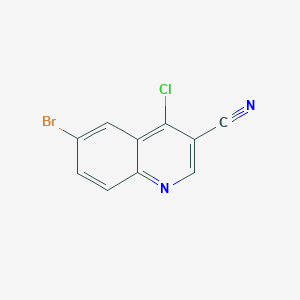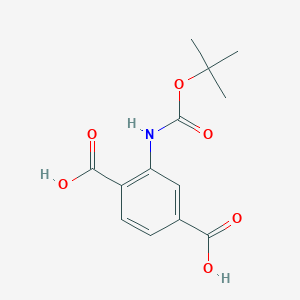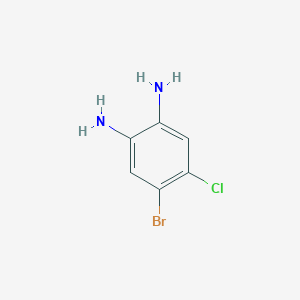
2-(5-ブロモ-2-フルオロフェニル)アセトニトリル
概要
説明
2-(5-Bromo-2-fluorophenyl)acetonitrile: is an organic compound with the molecular formula C8H5BrFN and a molecular weight of 214.04 g/mol . It is a white to pale-yellow solid that is used primarily in research and development within the pharmaceutical and chemical industries . The compound is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, which makes it a valuable intermediate in the synthesis of various complex molecules .
科学的研究の応用
2-(5-Bromo-2-fluorophenyl)acetonitrile is used in various scientific research applications, including:
作用機序
Target of Action
This compound is primarily used as a laboratory chemical
Mode of Action
It is known that brominated and fluorinated compounds can interact with various biological targets, potentially altering their function .
Biochemical Pathways
Similar compounds, such as 4-fluorophenylacetonitrile, have been shown to undergo biotransformation by marine fungi .
Pharmacokinetics
It is known that the compound has high gi absorption and is a cyp1a2 inhibitor .
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 2-(5-Bromo-2-fluorophenyl)acetonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .
生化学分析
Biochemical Properties
2-(5-Bromo-2-fluorophenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. The interaction between 2-(5-Bromo-2-fluorophenyl)acetonitrile and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 2-(5-Bromo-2-fluorophenyl)acetonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 2-(5-Bromo-2-fluorophenyl)acetonitrile can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(5-Bromo-2-fluorophenyl)acetonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing changes in gene expression. Additionally, 2-(5-Bromo-2-fluorophenyl)acetonitrile can modulate the activity of transcription factors, thereby influencing the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Bromo-2-fluorophenyl)acetonitrile can change over time. The stability of this compound is influenced by factors such as temperature and pH. It has been observed that 2-(5-Bromo-2-fluorophenyl)acetonitrile can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(5-Bromo-2-fluorophenyl)acetonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes. At higher doses, it can cause significant changes in cell function, including toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxic effects at high doses may include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
2-(5-Bromo-2-fluorophenyl)acetonitrile is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The metabolism of 2-(5-Bromo-2-fluorophenyl)acetonitrile can also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-(5-Bromo-2-fluorophenyl)acetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and potential toxicity. Additionally, the transport of 2-(5-Bromo-2-fluorophenyl)acetonitrile can be influenced by factors such as pH and the presence of other compounds .
Subcellular Localization
The subcellular localization of 2-(5-Bromo-2-fluorophenyl)acetonitrile is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-(5-Bromo-2-fluorophenyl)acetonitrile can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-fluorophenyl)acetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:
Bromination: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of 2-(5-Bromo-2-fluorophenyl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenylacetonitrile are brominated using bromine and a suitable catalyst in a controlled environment to ensure safety and efficiency.
化学反応の分析
Types of Reactions: 2-(5-Bromo-2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced derivatives.
類似化合物との比較
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
- 2-(4-Bromo-2-fluorophenyl)acetonitrile
- 2-(3-Bromo-2-fluorophenyl)acetonitrile
Comparison: 2-(5-Bromo-2-fluorophenyl)acetonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which affects its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns in nucleophilic substitution and other reactions, making it a valuable intermediate for synthesizing specific target molecules .
特性
IUPAC Name |
2-(5-bromo-2-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMIQENCTVIYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634625 | |
| Record name | (5-Bromo-2-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305800-60-6 | |
| Record name | 5-Bromo-2-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305800-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)







